molecular formula C19H22N2O3 B12835500 Methyl D-phenylalanyl-L-phenylalaninate

Methyl D-phenylalanyl-L-phenylalaninate

Cat. No.: B12835500
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-SJORKVTESA-N
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Description

Methyl D-phenylalanyl-L-phenylalaninate is a derivative of phenylalanine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl D-phenylalanyl-L-phenylalaninate can be synthesized through various methods. One common approach involves the esterification of phenylalanine derivatives. The process typically includes the reaction of phenylalanine with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl D-phenylalanyl-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl D-phenylalanyl-L-phenylalaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl D-phenylalanyl-L-phenylalaninate involves its interaction with specific molecular targets and pathways. It is known to influence the secretion of anabolic hormones and supply fuel during exercise. Additionally, it plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl D-phenylalanyl-L-phenylalaninate is unique due to its specific esterified structure, which imparts distinct chemical properties and biological activities. This compound’s ability to influence anabolic hormone secretion and its role in preventing muscle damage during exercise make it particularly valuable in the fields of sports science and medicine .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m1/s1

InChI Key

FBKRSZZALAQRNH-SJORKVTESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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